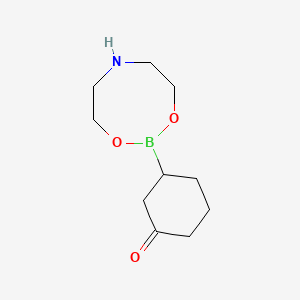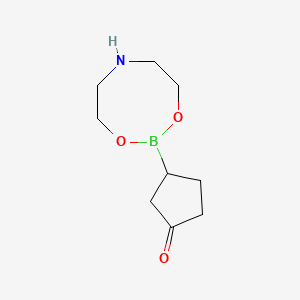![molecular formula C7H6BClN2O2 B8119263 (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B8119263.png)
(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid is a boronic acid derivative featuring a chloro-substituted imidazo[1,2-a]pyridine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, imidazo[1,2-a]pyridine, undergoes halogenation to introduce the chloro group at the 3-position.
Borylation: The chloro-substituted imidazo[1,2-a]pyridine is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and base (e.g., potassium carbonate).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form the corresponding imidazo[1,2-a]pyridine oxide or reduced to yield the corresponding boronic acid derivatives.
Substitution Reactions: The chloro group can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl/vinyl halides, base (e.g., potassium carbonate), and solvents (e.g., toluene or water).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide or m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Oxidized or Reduced Derivatives: Depending on the oxidation or reduction conditions applied.
Wissenschaftliche Forschungsanwendungen
(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid has found applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Employed in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which (3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid can be compared with other similar boronic acid derivatives, such as:
2-Chloropyridine-3-boronic acid: Similar in structure but lacking the imidazo[1,2-a]pyridine moiety.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Contains a pyrrolidinyl group instead of the chloro group.
Uniqueness: The presence of the imidazo[1,2-a]pyridine moiety in this compound provides unique chemical and biological properties that distinguish it from other boronic acid derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug discovery, and material science.
Eigenschaften
IUPAC Name |
(3-chloroimidazo[1,2-a]pyridin-8-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-4-10-7-5(8(12)13)2-1-3-11(6)7/h1-4,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMADCIDVDNHXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN2C1=NC=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
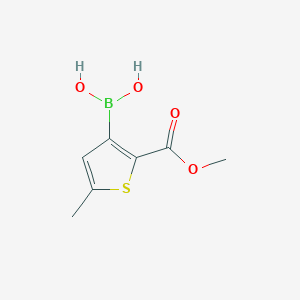

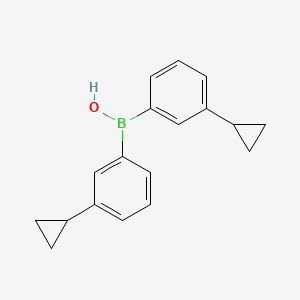
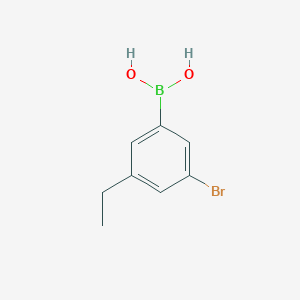
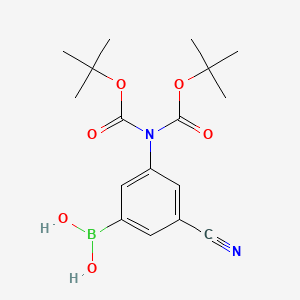
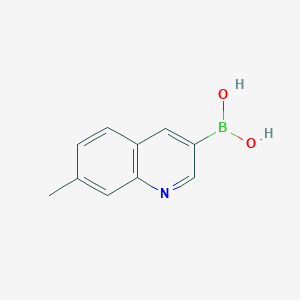
![[1-[3-[Tert-butyl(dimethyl)silyl]oxypropyl]pyrazol-4-yl]boronic acid](/img/structure/B8119215.png)
![[6-Fluoro-2-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid](/img/structure/B8119232.png)
![[3-(4-Bromopyrazol-1-yl)phenyl]boronic acid](/img/structure/B8119236.png)
![[4-Formyl-3-[(4-methoxyphenyl)methoxy]phenyl]boronic acid](/img/structure/B8119245.png)
